

NE-100 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NE-100 hydrochloride

Cat. No.: B1677940

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An In-depth Examination of a Potent and Selective Sigma-1 Receptor Antagonist

Abstract

NE-100 hydrochloride is a potent and selective antagonist of the sigma-1 receptor (σ_1R), a unique intracellular chaperone protein implicated in a wide range of cellular functions and pathological conditions. This technical guide provides a comprehensive overview of **NE-100 hydrochloride** for researchers, scientists, and drug development professionals. It details the compound's chemical properties, mechanism of action, and key pharmacological data. Furthermore, this guide outlines detailed experimental protocols for assays commonly used to characterize **NE-100 hydrochloride** and its effects, and presents diagrams of its implicated signaling pathways and experimental workflows.

Introduction

NE-100 hydrochloride, chemically known as 4-Methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine hydrochloride, is a widely used pharmacological tool for studying the physiological and pathophysiological roles of the sigma-1 receptor.[1][2][3] Its high affinity and selectivity for the σ_1R over the sigma-2 receptor (σ_2R) and a panel of other neurotransmitter receptors make it an invaluable agent for elucidating the specific functions of the σ_1R . [1] Research has indicated potential therapeutic applications for **NE-100 hydrochloride** in a variety of central nervous system (CNS) disorders, including psychosis, cognitive impairments, and neuropathic pain, owing to its neuroprotective and neuromodulatory activities.[2][4]

Chemical and Physical Properties

| Property | Value | Reference |
|-------------------|--|-----------|
| Chemical Name | 4-Methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine hydrochloride | [1] |
| Molecular Formula | C23H34ClNO2 | [2] |
| Molecular Weight | 391.97 g/mol | [2] |
| CAS Number | 149409-57-4 | [2] |
| Appearance | White to light yellow solid | [3] |
| Solubility | Soluble in water (≥ 100 mg/mL) | [3] |
| Storage | -20°C, sealed, away from moisture | [3] |

Pharmacology

Mechanism of Action

NE-100 hydrochloride exerts its effects primarily through the competitive and reversible antagonism of the sigma-1 receptor.[1] The $\sigma 1R$ is a ligand-operated intracellular chaperone protein located predominantly at the endoplasmic reticulum-mitochondrion interface (MAM). It is involved in the regulation of intracellular Ca^{2+} signaling, ion channel function, and intercellular signaling. By binding to the $\sigma 1R$, **NE-100 hydrochloride** inhibits the actions of endogenous and exogenous $\sigma 1R$ agonists, thereby modulating a variety of downstream cellular processes.

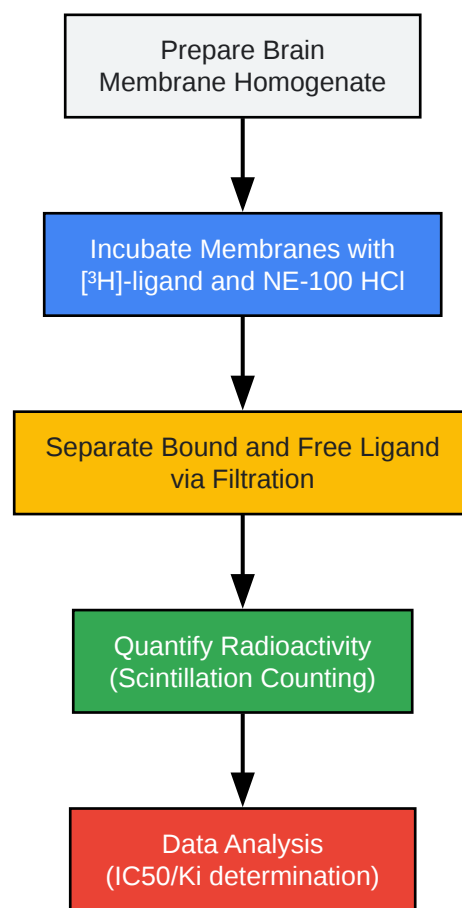
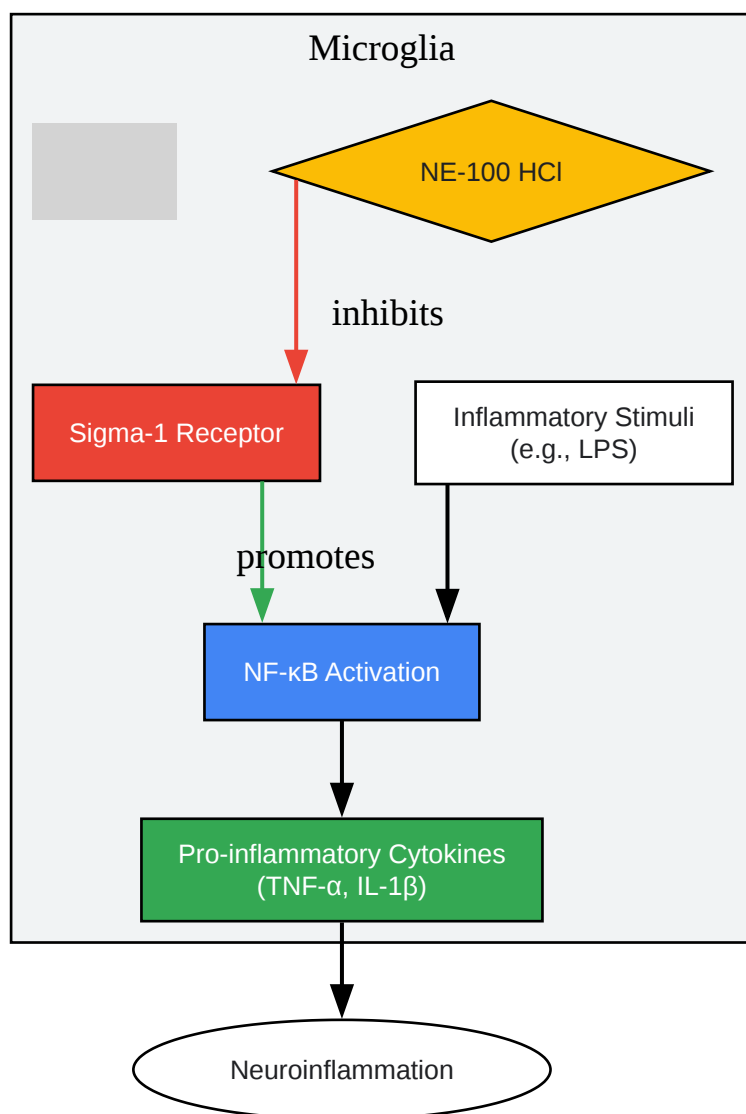
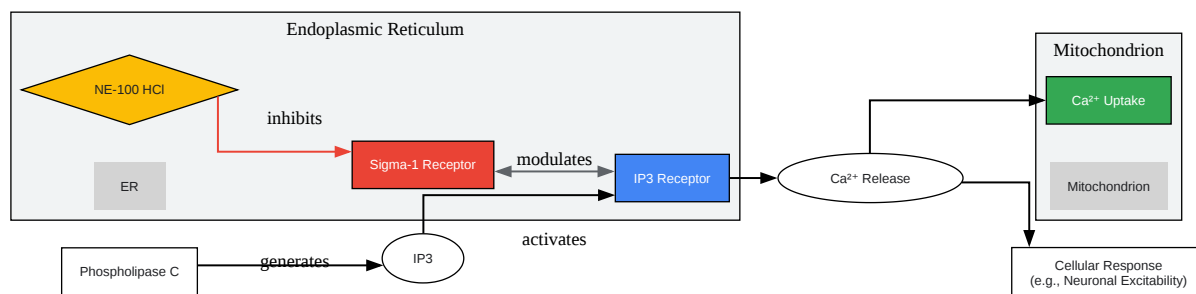
Binding Affinity and Selectivity

NE-100 hydrochloride exhibits high affinity for the sigma-1 receptor with reported K_i and IC_{50} values in the low nanomolar range. It displays significant selectivity over the sigma-2 receptor and a wide range of other CNS receptors.

| Parameter | Value | Species/Assay Condition | Reference |
|---------------------|---|----------------------------|--------------|
| Ki (σ 1R) | 0.86 nM | Guinea pig brain membranes | [1] |
| IC50 (σ 1R) | 4.16 nM | Not specified | [2][4][5][6] |
| Kd | 1.2 nM | Reversible binding | [1] |
| Selectivity | > 55-fold over σ 2R | Not specified | [1] |
| Selectivity | > 6000-fold over D1, D2, 5-HT1A, 5-HT2, and PCP receptors | Not specified | [1] |

Signaling Pathways

NE-100 hydrochloride, as a σ 1R antagonist, modulates several key signaling pathways. The following diagrams illustrate some of the implicated pathways.



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- To cite this document: BenchChem. [NE-100 Hydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1677940#what-is-ne-100-hydrochloride\]](https://www.benchchem.com/product/b1677940#what-is-ne-100-hydrochloride)

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